molecular formula C13H14N6OS2 B2688775 2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 896298-02-5

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2688775
CAS RN: 896298-02-5
M. Wt: 334.42
InChI Key: VNLIERDJTHLFAF-UHFFFAOYSA-N
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Description

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N6OS2 and its molecular weight is 334.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various heterocyclic compounds incorporating thiadiazole moieties, demonstrating the versatility of similar structures in creating a range of bioactive molecules. These compounds are characterized using techniques like IR, MS, NMR, and other spectroscopic methods to establish their structure and potential for further modification and application in different scientific fields Fadda et al., 2017.

Antimicrobial and Antitumor Activities

The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating similar structural motifs has shown promising inhibitory effects on various cell lines, indicating their potential as antimicrobial and antitumor agents. Some compounds have demonstrated significant inhibitory activity, comparable to established drugs like doxorubicin Albratty et al., 2017.

Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant activity, showing significant potential in combating oxidative stress. This highlights their relevance in research focused on oxidative damage and its implications for various diseases Talapuru et al., 2014.

Antifolate Activities

The classical and nonclassical derivatives of similar compounds have been explored for their antifolate activities, demonstrating their potential as dihydrofolate reductase (DHFR) inhibitors. This suggests their applicability in the development of new antitumor agents targeting DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells Gangjee et al., 2007.

Synthesis of Heterocyclic Compounds for Pharmacological Studies

The synthesis of heterocyclic compounds containing sulfonamido moieties, similar in structure, indicates a broad interest in developing new molecules with potential antibacterial properties. This research direction is pivotal for discovering new antibiotics and addressing the challenge of antibiotic resistance Azab et al., 2013.

Mechanism of Action

properties

IUPAC Name

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS2/c1-2-10-16-17-13(19(10)18-6-3-4-7-18)22-9-11(20)15-12-14-5-8-21-12/h3-8H,2,9H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLIERDJTHLFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.